5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene
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Overview
Description
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C18H30O. It belongs to the class of bicyclic compounds, specifically the norbornene derivatives. This compound is characterized by a bicyclo[2.2.1]hept-2-ene core structure with a decyloxy substituent at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-2-ene, which can be obtained through the Diels-Alder reaction of cyclopentadiene and ethylene.
Functionalization: The bicyclo[2.2.1]hept-2-ene is then functionalized at the 5-position through a series of reactions, including halogenation and subsequent substitution with a decyloxy group.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The decyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The decyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bicyclic core structure provides rigidity and stability, facilitating its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methylene-2-norbornene: Similar bicyclic structure but lacks the decyloxy group.
5-Methylenenorbornene: Another norbornene derivative with a different substituent.
5-Methylenebicyclo[2.2.1]hept-2-ene: Similar core structure but different functional groups.
Uniqueness
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene is unique due to the presence of the decyloxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where enhanced lipophilicity and stability are required.
Properties
CAS No. |
80336-20-5 |
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Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
5-(decoxymethylidene)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-12-19-15-18-14-16-10-11-17(18)13-16/h10-11,15-17H,2-9,12-14H2,1H3 |
InChI Key |
OAITXFARMXXGLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC=C1CC2CC1C=C2 |
Origin of Product |
United States |
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